"2-(2-Chloroethyl)-1-methylpyrrolidine" properties and characteristics
"2-(2-Chloroethyl)-1-methylpyrrolidine" properties and characteristics
An In-Depth Technical Guide to 2-(2-Chloroethyl)-1-methylpyrrolidine: Properties, Synthesis, and Applications
Introduction
2-(2-Chloroethyl)-1-methylpyrrolidine is a heterocyclic organic compound featuring a five-membered saturated pyrrolidine ring. It is a key synthetic intermediate, primarily utilized in the pharmaceutical and chemical research sectors.[1] The molecule's structure, which combines the nucleophilic pyrrolidine nitrogen with a reactive chloroethyl side chain, makes it a versatile building block for introducing the 1-methylpyrrolidin-2-ylethyl moiety into more complex molecular architectures.[2] The pyrrolidine ring itself is a prevalent scaffold in medicinal chemistry, valued for its ability to create three-dimensional complexity and introduce stereogenic centers, which are often crucial for specific biological activity.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-(2-Chloroethyl)-1-methylpyrrolidine, with a focus on its hydrochloride salt, the more common and stable form used in laboratory settings.[4]
Physicochemical Properties and Characterization
2-(2-Chloroethyl)-1-methylpyrrolidine is most frequently handled as its hydrochloride salt to enhance stability and solubility in polar solvents.[4] The salt typically appears as a white to pale beige crystalline solid.[4][5] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for storage.[5][6]
Chemical Structure
The core structure consists of a pyrrolidine ring with a methyl group attached to the nitrogen atom (position 1) and a 2-chloroethyl group at position 2.
Caption: Chemical structures of the free base and hydrochloride salt.
Quantitative Data Summary
The key physical and chemical properties of 2-(2-Chloroethyl)-1-methylpyrrolidine and its hydrochloride salt are summarized below for easy reference.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |
| IUPAC Name | 2-(2-chloroethyl)-1-methylpyrrolidine | 2-(2-chloroethyl)-1-methylpyrrolidine;hydrochloride | [7][8] |
| CAS Number | 54777-54-7 | 56824-22-7 | [7] |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N (or C₇H₁₄ClN·HCl) | [7][8] |
| Molecular Weight | 147.64 g/mol | 184.11 g/mol | [7] |
| Appearance | - | White to pale beige solid/powder | [4][5] |
| Melting Point | N/A | 98-102 °C | [5] |
| Boiling Point | 181.5 °C at 760 mmHg | N/A | [9] |
| Solubility | - | Soluble in water; slightly soluble in chloroform, methanol | [4][5] |
Synthesis and Mechanistic Insights
The most prevalent laboratory and industrial synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine involves the chlorination of its corresponding alcohol precursor, 2-(1-methylpyrrolidin-2-yl)ethanol. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).
Synthetic Workflow
The reaction proceeds by converting the primary alcohol into a reactive chlorosulfite ester intermediate. The chloride ion then displaces the chlorosulfite group via an Sₙ2 mechanism. The choice of thionyl chloride is advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[10]
Caption: General workflow for the synthesis of 2-(2-Chloroethyl)-1-methylpyrrolidine.
Experimental Protocol: Synthesis from 2-(1-methylpyrrolidin-2-yl)ethanol
This protocol is a representative procedure based on established chemical principles for the conversion of alcohols to alkyl chlorides.
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the precursor, 2-(1-methylpyrrolidin-2-yl)ethanol (1 equivalent), and an inert solvent like toluene.
-
Reaction: Cool the mixture in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel. The addition is exothermic and should be controlled to maintain a low temperature.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.[11]
-
Work-up: Cool the mixture to room temperature. Carefully and slowly quench any excess thionyl chloride with water or a saturated sodium bicarbonate solution.
-
Isolation: Concentrate the mixture under reduced pressure to remove the solvent. The resulting residue can be purified by distillation or crystallization (often as the hydrochloride salt) to yield the final product.[11]
Chemical Reactivity and Core Applications
The synthetic utility of 2-(2-Chloroethyl)-1-methylpyrrolidine stems from the reactivity of the C-Cl bond. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This allows the compound to function as an effective alkylating agent.
Mechanism of Action: Alkylation
In the presence of a nucleophile (e.g., an amine, alcohol, or thiol) and often a base to deprotonate the nucleophile, 2-(2-Chloroethyl)-1-methylpyrrolidine undergoes a nucleophilic substitution reaction. This reaction attaches the (1-methylpyrrolidin-2-yl)ethyl fragment to the nucleophile.
Caption: General scheme for nucleophilic substitution using the title compound.
Applications in Drug Development
This compound is a crucial intermediate for synthesizing a range of biologically active molecules. Its market is primarily driven by demand from the pharmaceutical sector for the production of Active Pharmaceutical Ingredients (APIs).[1]
-
CNS Receptor Ligands: It has been used as a reagent to synthesize compounds targeting central nervous system receptors, such as serotonin-2 (5-HT₂) and dopamine-2 (D₂) receptors.[12]
-
Anticancer Agents: It serves as an intermediate in the synthesis of "reversed lactam analogues of ARC-111," which exhibit potent activity against topoisomerase I, a key enzyme in DNA replication, and possess cytotoxic properties against cancer cells.[4][5]
-
Other Pharmaceutical Targets: It is also a documented intermediate in the synthesis of SIB-1553A Hydrochloride, a nicotinic acetylcholine receptor agonist.[13]
Experimental Protocol: Representative N-Alkylation
This protocol illustrates the use of 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride to alkylate a secondary amine, a common step in pharmaceutical synthesis.
-
Setup: To a solution of the secondary amine (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a non-nucleophilic base such as potassium carbonate or triethylamine (2-3 equivalents).
-
Addition: Add 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Purification: After cooling, filter off the base. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Handling, Safety, and Storage
Due to its reactivity and potential biological effects, 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride must be handled with appropriate precautions.
Hazard Identification and Safety Precautions
The compound is classified with several hazards. Adherence to safety protocols is mandatory.
| Hazard Class | GHS Statement | Precautionary Code | Reference(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P310 | [14] |
| Skin Irritation | H315: Causes skin irritation | P280, P264 | [14][15] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [14][15] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271 | [14][15] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood to avoid inhaling the dust.[15]
-
First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[15][16]
Storage and Stability
-
Hygroscopicity: The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption.[5]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage.[5]
Conclusion
2-(2-Chloroethyl)-1-methylpyrrolidine is a high-value chemical intermediate whose importance is firmly rooted in its utility for pharmaceutical synthesis. Its defined physicochemical properties and predictable reactivity as an alkylating agent make it an indispensable tool for medicinal chemists. The ability to readily introduce the (1-methylpyrrolidin-2-yl)ethyl scaffold allows for the construction of complex molecules with diverse biological activities, from CNS-active agents to novel anticancer therapeutics. As drug discovery continues to advance, the demand for such versatile and functionalized heterocyclic building blocks is expected to remain strong, ensuring the continued relevance of 2-(2-Chloroethyl)-1-methylpyrrolidine in the research and development landscape.[1]
References
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Chemsrc. (2025, September 1). 2-(2-Chloroethyl)-1-methylpyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). Pyrrolidine, 2-(2-chloroethyl)-1-methyl-, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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ChemicalScan. (n.d.). 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride — Safety Data, Hazards & EU Status. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethyl-1-hexanol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Hexanol, 2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Future Market Report. (n.d.). 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride CAS 56824-22-7 Market Size, Share, Growth. Retrieved from [Link]
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Iovine, V., Bissyèdé, X., Prota, A. E., & Ganesan, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6483. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride suppliers and producers. Retrieved from [Link]
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